2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
The compound “2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a benzothiazole ring, and a methylpyrimidine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each targeting a specific functional group. Pyrrolidine derivatives are often synthesized from cyclic or acyclic precursors . The benzothiazole ring could be formed via a reaction known as the Hantzsch Thiazole Synthesis .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom . The benzothiazole part of the molecule is a fused ring system that contains a benzene ring and a thiazole ring . The methylpyrimidine group contains a pyrimidine ring with a methyl group attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the nitrogen-containing rings. For instance, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrogen atoms could potentially make the compound a base .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound's utility in synthesizing diverse heterocyclic systems, such as pyrans, pyridines, and benzothiazines, has been explored. For example, reactions leading to quinoxalinyl and benzothiazinyl derivatives via bromination and subsequent interactions highlight its versatility in organic synthesis (Ibrahim, El-Shaaer, & Hassan, 2002). Similarly, the creation of complex molecules under microwave irradiation conditions demonstrates the compound's adaptability in modern synthetic methodologies (Ashok, Pallavi, Reddy, & Rao, 2006).
Molecular Docking and Biological Evaluation
- Studies have investigated the synthesis and antiproliferative activity of thiazole/benzothiazole fused pyranopyrimidine derivatives. These compounds exhibit selective cytotoxicity towards cancer cells, suggesting potential applications in cancer therapy. Molecular docking studies reveal that these heterocyclic molecules bind selectively in the colchicine binding site of tubulin polymer, indicating a mechanism of action (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Antimicrobial and Antioxidant Activities
- Novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have been characterized for their antioxidant activities. The synthesis of these compounds involves the formation of thiazolopyrimidines, tetrazolopyrimidine, and other derivatives, showcasing the compound's role in creating bioactive molecules with potential therapeutic applications (Salem, Farhat, Errayes, & Madkour, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-18-8-6-15(19-11)23-12-7-9-21(10-12)17(22)16-20-13-4-2-3-5-14(13)24-16/h2-6,8,12H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZBFLJTHUCDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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